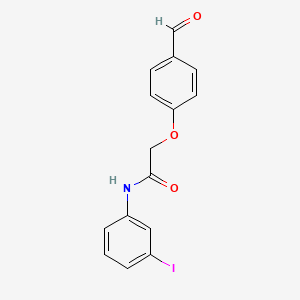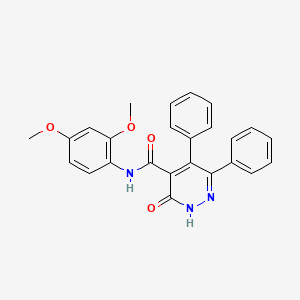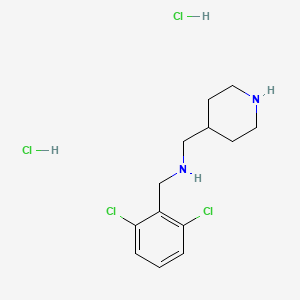
2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide
Descripción general
Descripción
2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide, also known as FIAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide is not fully understood. However, it is believed that 2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide inhibits the activity of certain enzymes involved in cancer cell growth and induces apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects
2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide inhibits the activity of certain enzymes involved in cancer cell growth, such as aldehyde dehydrogenase and acetyl-CoA carboxylase. 2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide also induces apoptosis by activating the caspase pathway. In imaging, 2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide has been shown to selectively accumulate in certain tissues, such as the liver and spleen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide is its potential as a prodrug for drug delivery. 2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide can be modified to target specific cells or tissues, allowing for more targeted drug delivery. However, one limitation of 2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide is its limited water solubility, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide. One direction is to further investigate its potential as a cancer treatment. Another direction is to explore its potential as a contrast agent for other imaging techniques, such as magnetic resonance imaging (MRI). Additionally, research can be done to improve the water solubility of 2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide to make it more versatile for lab experiments.
Conclusion
In conclusion, 2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide is a chemical compound that has potential applications in various fields, including cancer treatment, imaging, and drug delivery. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide can lead to new discoveries and advancements in these fields.
Aplicaciones Científicas De Investigación
2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide has been extensively studied for its potential applications in various fields, including cancer treatment, imaging, and drug delivery. In cancer treatment, 2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In imaging, 2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide has been used as a contrast agent for positron emission tomography (PET) scans. In drug delivery, 2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide has been used as a prodrug to deliver active compounds to specific cells or tissues.
Propiedades
IUPAC Name |
2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO3/c16-12-2-1-3-13(8-12)17-15(19)10-20-14-6-4-11(9-18)5-7-14/h1-9H,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNDLZPXSGGBEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)COC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-methylphenyl)propyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B4676348.png)
![N-(3,5-dichloro-2-pyridinyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4676353.png)
![4-{2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4676355.png)


![N-[2-(2-furoylamino)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4676377.png)
![2-{4-[(1-adamantylamino)methyl]-2-chloro-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4676388.png)

![5-({3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4676397.png)
![methyl 4-chloro-2-[(2,4-dimethyl-3-furoyl)amino]benzoate](/img/structure/B4676404.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4676408.png)
![N-[4-(benzyloxy)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4676425.png)
![4-(5-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4676436.png)
